Tert-butyl 3-bromoundec-2-enoate
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Overview
Description
Tert-butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It features a tert-butyl group attached to a bromoundec-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromoundec-2-enoate typically involves the esterification of 3-bromoundec-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromoundec-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the enoate moiety can be reduced using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Major Products Formed
Substitution: Formation of tert-butyl 3-azidoundec-2-enoate or tert-butyl 3-thiocyanatoundec-2-enoate.
Reduction: Formation of tert-butyl 3-bromoundecanoate.
Oxidation: Formation of tert-butyl 3-bromoepoxyundec-2-enoate.
Scientific Research Applications
Tert-butyl 3-bromoundec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromoundec-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the enoate moiety participates in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the enoate moiety.
3-bromoundec-2-enoic acid: Similar but without the tert-butyl ester group.
Tert-butyl 3-chloroundec-2-enoate: Similar but with a chlorine atom instead of bromine.
Uniqueness
Tert-butyl 3-bromoundec-2-enoate is unique due to the combination of the tert-butyl group, bromine atom, and enoate moiety.
Properties
CAS No. |
832734-29-9 |
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Molecular Formula |
C15H27BrO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
tert-butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-5-6-7-8-9-10-11-13(16)12-14(17)18-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
DZEVPRCHSJBGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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